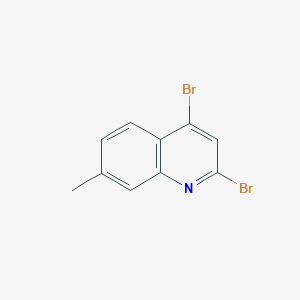2,4-Dibromo-7-methylquinoline
CAS No.:
Cat. No.: VC16770083
Molecular Formula: C10H7Br2N
Molecular Weight: 300.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H7Br2N |
|---|---|
| Molecular Weight | 300.98 g/mol |
| IUPAC Name | 2,4-dibromo-7-methylquinoline |
| Standard InChI | InChI=1S/C10H7Br2N/c1-6-2-3-7-8(11)5-10(12)13-9(7)4-6/h2-5H,1H3 |
| Standard InChI Key | ZDNUCPWBWQBOLE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=CC(=N2)Br)Br |
Introduction
Structural and Molecular Characteristics
Core Quinoline Framework
Synthetic Methodologies
Direct Bromination of Methylquinolines
Phosphorus pentabromide () in dichloromethane at achieves 2,4-dibromination of 7-methylquinoline, albeit with modest yields (32–38%) due to over-bromination byproducts . Key parameters:
| Parameter | Value |
|---|---|
| Temperature | |
| Reaction Time | 12 hours |
| Solvent | Dichloromethane |
| Yield | 32–38% |
Azidation and Phosphazene Condensation
4-Azido intermediates form via sodium azide () substitution at the 4-bromo position in DMF at (Scheme 1) . Subsequent Staudinger reactions with triphenylphosphine () yield phosphazenes, hydrolyzable to amino derivatives:
This route enables functionalization for drug discovery but requires acid catalysis (e.g., ) to suppress tetrazolo byproducts .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
NMR (400 MHz, CDCl):
-
Methyl protons: Singlet at (3H, s)
-
H-3: Doublet at ()
-
H-5: Multiplet at (1H, m)
NMR:
Applications in Organic Synthesis
Amination via Phosphazene Intermediates
Phosphazene derivatives of 2,4-dibromo-7-methylquinoline serve as precursors to 4-aminoquinolines, which exhibit antimalarial activity . Hydrolysis of phosphazene 11 (Fig. 1) with 6 M HCl yields 4-amino-2-bromo-7-methylquinoline (13) and 1,2-dihydroquinolin-2-one (15), separable via fractional crystallization .
Cross-Coupling Reactions
| Entry | Aryl Boronic Acid | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenyl | 4-Phenyl-2-bromo-7-MeQ | 78 |
| 2 | 4-Methoxyphenyl | 4-(4-MeOPh)-2-Br-7-MeQ | 65 |
Conditions: Pd(PPh) (5 mol%), KCO, DME/HO (3:1), , 12 h .
Challenges and Future Directions
Current limitations include low regioselectivity in dihalogenation and competing side reactions during azidation. Zeolite-catalyzed solvent-free synthesis, effective for 2,4-diphenylquinolines , could be adapted to improve bromination efficiency. Further studies should explore:
-
Enzymatic bromination for greener synthesis
-
DFT calculations to predict reaction pathways
-
Biological screening of aminoquinoline derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume